Superior Fragment Starting Point: 3-Cyanoindole vs. 5-Cyanoindole for Developing Potent TRK Inhibitors
A 2025 study developed a series of 1H-indole-3-carbonitrile derivatives as potent tropomyosin receptor kinase (TRK) inhibitors, explicitly leveraging the 3-cyanoindole core [1]. The lead compound, C11, demonstrated significant antiproliferative activity against TRK-dependent Km-12 cells, with an IC50 value of 0.015 μM [1]. While this study does not provide a direct head-to-head IC50 comparison with a 5-cyanoindole-derived analog in the same assay, it establishes the 3-cyanoindole scaffold as a viable and potent core for this target class, a role for which 5-cyanoindole is not reported in the same context.
| Evidence Dimension | Antiproliferative activity against TRK-dependent cancer cell line |
|---|---|
| Target Compound Data | Compound C11 (derived from 1H-indole-3-carbonitrile) exhibited an IC50 of 0.015 μM. |
| Comparator Or Baseline | No direct comparator data for a 5-cyanoindole analog in this specific study; baseline is the assay's own negative control. |
| Quantified Difference | N/A (Inference: 3-cyanoindole core yields potent inhibitors; 5-cyanoindole core not established for this target). |
| Conditions | Km-12 cell line (TRK-dependent) in vitro antiproliferative assay. |
Why This Matters
For researchers targeting TRK-driven cancers, this provides a validated, high-potency starting point (IC50 = 15 nM) using the 3-cyanoindole scaffold, a defined path that is not available for the 5-cyanoindole isomer.
- [1] Liu, Y., et al. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 2025, 285, 117249. View Source
